alpha,beta-Methyleneadenosine 5'-diphosphate sodium salt
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Overview
Description
Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt: is a synthetic compound known for its role as an inhibitor of ecto-5’-nucleotidase (CD73). This enzyme is responsible for converting adenosine monophosphate (AMP) to adenosine, a process that plays a crucial role in various physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt involves the chemical modification of adenosineThis modification is achieved through a series of chemical reactions that involve the use of specific reagents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production of alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. These reactions can be catalyzed by various enzymes or chemical reagents .
Common Reagents and Conditions: Common reagents used in the reactions involving alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt include nucleophiles and electrophiles that target the phosphate groups. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. the primary goal is often to modify the phosphate groups or the adenosine moiety to study the compound’s biological activity .
Scientific Research Applications
Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry:
- Used as a tool to study the mechanisms of phosphate group interactions and enzymatic reactions involving nucleotides .
Biology:
- Employed in research on cellular signaling pathways, particularly those involving adenosine and its receptors .
Medicine:
- Investigated for its potential therapeutic applications in conditions where adenosine signaling is implicated, such as inflammation and cancer .
Industry:
Mechanism of Action
Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt exerts its effects by inhibiting the activity of ecto-5’-nucleotidase (CD73). This enzyme is responsible for converting AMP to adenosine, a molecule that plays a key role in various physiological processes, including immune response and inflammation . By inhibiting CD73, alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt can modulate adenosine levels and influence cellular signaling pathways .
Comparison with Similar Compounds
Adenosine 5’-triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer within cells.
Adenosine 5’-diphosphate (ADP): Another naturally occurring nucleotide that plays a role in energy metabolism.
Beta,gamma-Methyleneadenosine 5’-triphosphate: A synthetic analog of ATP with a methylene group between the beta and gamma phosphates.
Uniqueness: Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt is unique due to its specific inhibition of CD73, which distinguishes it from other nucleotides and their analogs. This specificity makes it a valuable tool in research focused on adenosine signaling and its physiological effects .
Properties
Molecular Formula |
C11H15N5Na2O9P2 |
---|---|
Molecular Weight |
469.19 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |
InChI |
InChI=1S/C11H17N5O9P2.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1 |
InChI Key |
XBMIJZIUIGRFDM-LYYWGVPGSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
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